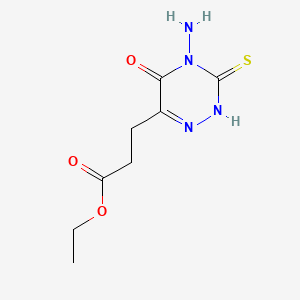
Ethyl 3-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)propanoate: is a chemical compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds characterized by a ring structure containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)propanoate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of aminoguanidines with thiocarboxylic acids in the presence of ethyl chloroformate.
Industrial Production Methods: On an industrial scale, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)propanoate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or hydrogen gas.
Substitution: Using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Ethyl 3-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)propanoate has shown potential in biological studies, particularly in the development of antimicrobial and antifungal agents.
Medicine: The compound has been investigated for its medicinal properties, including its potential use as an antiviral or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of various chemicals, including agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism by which Ethyl 3-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
Ethyl 3-(4-amino-5-oxo-3-sulfanyl-4,5-dihydro-1,2,4-triazin-6-yl)propanoate: is structurally similar to other triazine derivatives, such as Ethyl 3-(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanylpropanoate and This compound .
Uniqueness: What sets this compound apart from other similar compounds is its specific arrangement of functional groups, which can lead to unique reactivity and biological activity. This distinctiveness makes it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 3-(4-amino-5-oxo-3-sulfanylidene-2H-1,2,4-triazin-6-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3S/c1-2-15-6(13)4-3-5-7(14)12(9)8(16)11-10-5/h2-4,9H2,1H3,(H,11,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXXZBOINVGPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NNC(=S)N(C1=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(1,3-Thiazol-4-ylmethyl)triazol-4-yl]ethanamine;trihydrochloride](/img/structure/B7983024.png)
![2-[1-[(2,4,5-Trifluorophenyl)methyl]triazol-4-yl]ethanamine;dihydrochloride](/img/structure/B7983026.png)
![2-[1-[(3,5-Dimethoxyphenyl)methyl]triazol-4-yl]ethanamine;dihydrochloride](/img/structure/B7983028.png)
![2-[1-[(4-Methylsulfonylphenyl)methyl]triazol-4-yl]ethanamine;dihydrochloride](/img/structure/B7983030.png)
![2-[1-(4-Ethylbenzyl)-1H-1,2,3-triazol-4-yl]ethanamine dihydrochloride, AldrichCPR](/img/structure/B7983036.png)
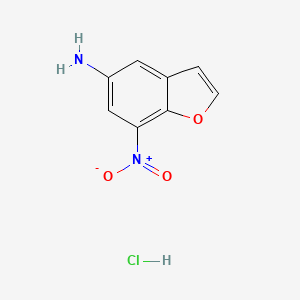
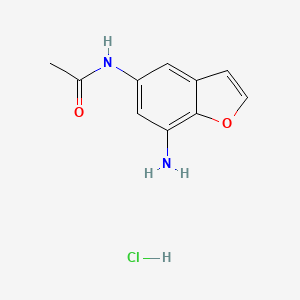
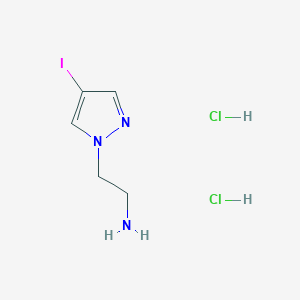
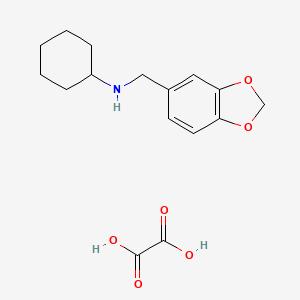
![cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B7983100.png)
![cis-2-Boc-hexahydro-pyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B7983105.png)

![Tert-butyl 3-[2-(4-bromo-2-fluorophenoxy)acetamido]azetidine-1-carboxylate](/img/structure/B7983115.png)
![2-(aminomethyl)-1,3-dimethyl-1H-benzo[d]imidazol-3-ium chloride](/img/structure/B7983118.png)
